ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1H-benzotriazol-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylate
Description
This compound belongs to a class of heterocyclic molecules featuring a 1,2,3-triazole core substituted with a 4-amino-1,2,5-oxadiazol-3-yl group at position 1 and a benzotriazolylmethyl moiety at position 4. The ethyl carboxylate group at position 4 enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(benzotriazol-1-ylmethyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N9O3/c1-2-25-14(24)11-10(23(21-17-11)13-12(15)18-26-19-13)7-22-9-6-4-3-5-8(9)16-20-22/h3-6H,2,7H2,1H3,(H2,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTGFLMULQDSMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N9O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366204 | |
| Record name | SBB002014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5758-18-9 | |
| Record name | SBB002014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1H-benzotriazol-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylate (CAS: 311314-85-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of multiple heterocyclic rings. The molecular formula is , with a molecular weight of 321.34 g/mol. Its structure includes:
- Triazole ring : Known for its role in various biological activities.
- Oxadiazole moiety : Associated with antimicrobial and anticancer properties.
- Benzotriazole : Exhibits a range of biological activities including antiviral and antibacterial effects.
Antimicrobial Activity
Research indicates that derivatives of benzotriazole, including the compound , exhibit notable antimicrobial properties. For instance, studies have shown that benzotriazole derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Bacillus subtilis . The mechanism often involves interference with bacterial cell wall synthesis or function.
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic effects. In vitro studies demonstrated that certain benzotriazole derivatives possess inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease. The findings suggest a dose-dependent response with significant reductions in parasite viability at higher concentrations .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been assessed using various cancer cell lines. Studies employing the MTT assay revealed that this compound exhibits cytotoxicity against several tumor cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The IC50 values indicate significant potential for further development as an anticancer agent .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzotriazole and oxadiazole moieties can enhance antimicrobial and antitumor activities. Notably, substituents on the benzotriazole ring have been shown to influence both potency and selectivity against various biological targets .
Case Study 1: Antimicrobial Efficacy
A study published in 2023 highlighted the effectiveness of benzotriazole derivatives against resistant strains of bacteria. The compound was tested against Pseudomonas aeruginosa and exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .
Case Study 2: Anticancer Potential
In a recent investigation into the anticancer properties of triazole derivatives, this compound was found to induce apoptosis in cancer cells through caspase activation pathways. This study suggests its potential as a lead compound for developing new cancer therapies .
Chemical Reactions Analysis
Ethyl Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Alkaline hydrolysis (NaOH/EtOH) | Reflux, 6 hours | 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(benzotriazol-1-ylmethyl)triazole-4-carboxylic acid | ~90% |
Acylation of the Oxadiazole Amino Group
The 4-amino-1,2,5-oxadiazole subunit participates in acylation reactions with activated esters (e.g., N-acylbenzotriazoles) :
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Reagents : Benzotriazole-mediated acylating agents (e.g., acetyl chloride).
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Outcome : N-Acylated oxadiazoles with retained heterocyclic stability .
Benzotriazole-Mediated Reactivity
The benzotriazolylmethyl group acts as a versatile directing or leaving group:
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Nucleophilic Substitution : Reacts with amines or thiols in DMF at 80°C to form secondary amines or sulfides .
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Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids (e.g., phenylboronic acid), yielding biaryl derivatives .
Oxadiazole Ring Opening
Under reductive conditions (e.g., H₂/Pd-C), the 1,2,5-oxadiazole ring may cleave to form diamino intermediates :
Triazole Alkylation
The 1,2,3-triazole nitrogen undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃I | DMF, 60°C, 12 hours | N-Methyl-1,2,3-triazole derivative | 75–80% |
Biological Activity-Driven Modifications
While not directly studied for this compound, benzotriazole analogs exhibit antimicrobial and antiprotozoal properties via:
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Halogenation : Introducing Cl or Br at the benzotriazole benzene ring enhances bioactivity .
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Schiff Base Formation : Condensation with aldehydes (e.g., 4-nitrobenzaldehyde) yields hydrazone derivatives with improved antifungal activity .
Stability and Degradation Pathways
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural analogs and their differences:
*Estimated based on structural analogs.
Key Differences and Implications
The pyrrolidinylmethyl analog () introduces a basic nitrogen, which may enhance solubility in acidic media and facilitate ionic interactions . The 3-nitro-triazolylmethyl substituent () is strongly electron-withdrawing, which could stabilize the triazole ring electronically but reduce solubility in polar solvents .
Solubility and Lipophilicity: The methyl and ethyl analogs () are likely more lipophilic than the benzotriazole derivative, favoring membrane permeability in biological systems .
Biological Activity: While direct data on the target compound are unavailable, benzotriazole derivatives are known for their fluorescence and enzyme inhibition properties (e.g., benzotriazole-based kinase inhibitors) . The pyrrolidinylmethyl analog’s basic nitrogen could mimic natural substrates in enzymatic reactions, as seen in protease inhibitors .
Analytical Characterization :
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
Methodological Answer: To optimize synthesis, employ statistical Design of Experiments (DoE) to systematically evaluate variables (e.g., reaction temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical parameters, while response surface methodology (RSM) refines optimal conditions . Evidence from triazole and oxadiazole syntheses highlights the importance of controlling reaction time and stoichiometry to minimize byproducts, as seen in analogous heterocyclic systems .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions on the triazole and oxadiazole rings. For example, coupling constants in H NMR can distinguish between regioisomers .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns, especially for the benzotriazole moiety.
- HPLC-PDA: Assess purity using reverse-phase chromatography with photodiode array detection to detect trace impurities (<0.5%) .
Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition assays?
Methodological Answer: Design dose-response assays targeting enzymes like kinases or cytochrome P450 isoforms. For instance:
- Use fluorescence-based assays to measure IC values, with positive controls (e.g., staurosporine for kinases).
- Apply kinetic studies to determine inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots .
Advanced Research Questions
Q. What computational methods are suitable for studying the reaction mechanisms of this compound’s heterocyclic core formation?
Methodological Answer:
- Density Functional Theory (DFT): Calculate transition states and activation energies for cyclization steps (e.g., 1,2,5-oxadiazole ring closure). Compare with experimental kinetic data to validate mechanisms .
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways, particularly for polar aprotic solvents like DMF or acetonitrile .
Q. How can regioselectivity challenges in the triazole- and oxadiazole-forming steps be addressed?
Methodological Answer:
- Protecting Group Strategies: Temporarily block reactive sites (e.g., amino groups on oxadiazole) using tert-butoxycarbonyl (Boc) to direct cyclization .
- Catalytic Control: Employ copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure 1,4-regioselectivity in triazole formation .
Q. How should researchers resolve contradictions in biological activity data across different assay platforms?
Methodological Answer:
- Cross-Platform Validation: Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) to isolate confounding factors like membrane permeability .
- Meta-Analysis: Apply multivariate statistical tools (e.g., principal component analysis) to identify outliers or batch effects in large datasets .
Critical Research Gaps
- Stability Under Physiological Conditions: No data exists on hydrolytic degradation of the benzotriazole-methyl group in serum. Proposed solution: Conduct accelerated stability studies using LC-MS .
- In Vivo Toxicity Profiles: Limited pharmacokinetic data for this scaffold. Prioritize zebrafish embryo models for preliminary toxicity screening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
